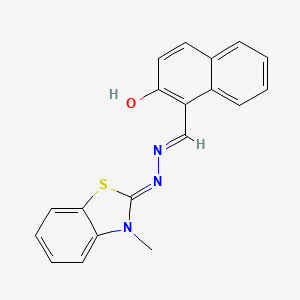![molecular formula C15H11Cl2N3O2S B6085380 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6085380.png)
2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone, also known as FBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBTA is a thiazolidinone derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone exerts its biological activity by inhibiting the activity of various enzymes and proteins that are involved in cancer cell proliferation, bacterial growth, and inflammation. Studies have shown that 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone inhibits the activity of DNA topoisomerase II, an enzyme that is essential for cancer cell proliferation. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has also been shown to inhibit the activity of bacterial enzymes such as β-lactamase and urease, which are involved in bacterial growth and virulence. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have shown that 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone possesses significant biochemical and physiological effects. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been shown to possess significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has also been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone possesses several advantages for lab experiments, including its easy synthesis and significant biological activity. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can be synthesized using various methods, including microwave irradiation and ultrasound-assisted methods, which are fast and efficient. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone possesses significant biological activity, which makes it an attractive candidate for drug development. However, 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone also possesses some limitations, including its low solubility in water, which makes it difficult to administer in vivo. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone also possesses some cytotoxicity, which limits its use in higher concentrations.
Orientations Futures
2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has significant potential for future directions in various fields, including medicinal chemistry, biochemistry, and pharmacology. Future studies could focus on the optimization of 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone's chemical structure to improve its solubility and reduce its cytotoxicity. Studies could also investigate the pharmacokinetics and pharmacodynamics of 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone in vivo to determine its efficacy and safety. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone could also be investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation.
Méthodes De Synthèse
2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been synthesized using various methods, including the reaction of 2-furaldehyde with 5-(2,4-dichlorobenzylidene)thiazolidin-4-one in the presence of hydrazine hydrate. Another method involves the reaction of 2-furaldehyde with 5-(2,4-dichlorobenzylidene)thiazolidin-4-one in the presence of ammonium acetate. The synthesis of 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has also been achieved using microwave irradiation and ultrasound-assisted methods.
Applications De Recherche Scientifique
2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone possesses significant antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. 2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation.
Propriétés
IUPAC Name |
(2Z)-5-[(2,4-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-10-4-3-9(12(17)7-10)6-13-14(21)19-15(23-13)20-18-8-11-2-1-5-22-11/h1-5,7-8,13H,6H2,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDREEMRIJGFSE-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-5-[(2,4-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6085308.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B6085317.png)
![2-[(5-cyano-6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6085324.png)
![1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6085329.png)
![5-(2-furyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6085345.png)

![6-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6085355.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B6085356.png)



![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6085387.png)